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  • Product: 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid
  • CAS: 1146294-71-4

Core Science & Biosynthesis

Foundational

Crystallographic structure and 3D conformation of CAS 1146294-71-4

An In-depth Technical Guide on the Crystallographic Structure and 3D Conformation of Quinazoline-Based Kinase Inhibitors, with a Focus on the Structural Analogue of CAS 1146294-71-4 Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Crystallographic Structure and 3D Conformation of Quinazoline-Based Kinase Inhibitors, with a Focus on the Structural Analogue of CAS 1146294-71-4

Abstract

This technical guide provides a comprehensive overview of the crystallographic structure and three-dimensional (3D) conformation of quinazoline-based tyrosine kinase inhibitors. Direct experimental crystallographic data for CAS 1146294-71-4, identified as the protonated form of Gefitinib, is not publicly available. Therefore, this guide will use the extensively studied and closely related compound, Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine), as a primary exemplar to detail the methodologies and structural insights relevant to this class of molecules. We will explore the experimental determination of crystal structures via single-crystal X-ray diffraction, analyze the key structural features and intermolecular interactions, and discuss the molecule's 3D conformation, which is critical for its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in structural biology and medicinal chemistry.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of oncology. These compounds often function as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The compound corresponding to CAS 1146294-71-4 is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine, the cationic form of Gefitinib[1]. Gefitinib was one of the first selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase to be approved for the treatment of non-small cell lung cancer[2]. The 3D structure and conformation of these molecules are intrinsically linked to their inhibitory potency and selectivity. Understanding the precise arrangement of atoms in the solid state through crystallography, and the preferred conformations in solution and at the active site, is paramount for rational drug design and development.

While a specific crystal structure for CAS 1146294-71-4 is not available in open-access crystallographic databases, the wealth of structural information for its neutral counterpart, Gefitinib, and other analogues like Erlotinib, provides a robust foundation for understanding the structural chemistry of this molecular class[2][3][4][5].

Determining the Crystal Structure: A Methodological Workflow

The gold standard for elucidating the atomic-level structure of small molecules is single-crystal X-ray diffraction (SCXRD). This technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of molecules in a crystal lattice. The following section outlines the typical workflow for determining a crystal structure.

Experimental Protocol: From Powder to Structure
  • Material Sourcing and Crystallization:

    • Obtain a high-purity sample of the target compound (e.g., Gefitinib).

    • Screen for suitable crystallization conditions. This is often the most challenging step and involves exploring various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For instance, co-crystals of Gefitinib have been successfully grown using solvent-assisted grinding followed by slow evaporation[5].

  • Crystal Selection and Mounting:

    • Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head for data collection.

  • X-ray Diffraction Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.

    • A detector records the position and intensity of these reflections. Data is often collected at low temperatures (e.g., 150 K) to minimize thermal vibration of the atoms[3].

  • Data Processing and Structure Solution:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The phases of the reflections are determined using computational methods (e.g., direct methods or Patterson methods).

    • An initial electron density map is generated, from which the positions of the atoms can be inferred.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data to improve the fit. This is an iterative process that minimizes the difference between the observed and calculated structure factors.

    • The final refined structure provides precise atomic coordinates, thermal parameters, and other crystallographic information.

Workflow Visualization

The following diagram illustrates the key stages of single-crystal X-ray diffraction.

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis High-Purity Synthesis crystallization Crystallization Screening synthesis->crystallization Obtain pure compound mounting Crystal Mounting crystallization->mounting Select suitable crystal diffraction X-ray Diffraction mounting->diffraction Expose to X-rays processing Data Processing diffraction->processing Collect reflection data solution Structure Solution processing->solution Determine phases refinement Structure Refinement solution->refinement Build & refine model final_structure Final Crystal Structure (CIF) refinement->final_structure Final atomic coordinates

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic and Conformational Analysis of Gefitinib

Numerous crystal structures containing Gefitinib have been deposited in the Protein Data Bank (PDB), typically in complex with the EGFR kinase domain[6]. These structures provide invaluable insights into the 3D conformation required for biological activity.

Conformation at the EGFR Active Site

When bound to the ATP-binding site of EGFR, Gefitinib adopts a specific, low-energy conformation. Key features include:

  • The quinazoline core acts as a scaffold, positioning the other functional groups for optimal interaction.

  • The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone nitrogen of a methionine residue (Met793) in the hinge region of the kinase[2].

  • The 3-chloro-4-fluorophenyl group binds into a hydrophobic pocket.

  • The morpholinopropoxy side chain extends towards the solvent-exposed region of the active site.

This binding mode is characteristic of Type I kinase inhibitors, which bind to the active conformation of the enzyme[2].

Intramolecular and Intermolecular Interactions
  • Hydrogen Bonding: The morpholino group and the quinazoline nitrogen atoms are common sites for hydrogen bonding, either with co-formers or with other Gefitinib molecules.

  • π-π Stacking: The aromatic quinazoline and chlorofluorophenyl rings can engage in π-π stacking interactions, which contribute to the stability of the crystal packing.

  • van der Waals Forces: These non-specific interactions are also crucial in determining the overall crystal packing.

Torsional Flexibility

The 3D shape of Gefitinib is not rigid. There is significant torsional flexibility around the single bonds connecting the quinazoline core to the aniline ring and the propoxy side chain. The specific dihedral angles adopted in a crystal structure represent a low-energy conformation under those conditions. Computational modeling can be used to explore the full conformational landscape of the molecule.

Computational Approaches to 3D Conformation

In the absence of experimental data, or to complement it, computational methods are powerful tools for predicting the 3D conformation of a molecule.

Conformational Search and Energy Minimization
  • 2D to 3D Conversion: Start with the 2D chemical structure of the molecule.

  • Conformational Search: Systematically or stochastically rotate the rotatable bonds to generate a large number of possible 3D conformations.

  • Energy Minimization: For each conformation, calculate the potential energy using a force field (e.g., MMFF94, UFF). The geometry is optimized to find the nearest local energy minimum.

  • Clustering and Analysis: The resulting low-energy conformations are clustered based on their root-mean-square deviation (RMSD) to identify distinct conformational families.

Quantum Mechanical Calculations

For higher accuracy, the geometries of the lowest energy conformers can be further optimized using quantum mechanical methods like Density Functional Theory (DFT). These methods provide more accurate information about the electronic structure and relative energies of different conformations.

Computational Workflow Visualization

computational_workflow start 2D Structure of Molecule conf_search Conformational Search (e.g., Rotational Scan) start->conf_search energy_min Force Field Energy Minimization conf_search->energy_min Generate diverse 3D structures low_e_conformers Ensemble of Low-Energy Conformers energy_min->low_e_conformers Identify stable geometries dft_opt Quantum Mechanics (DFT) Optimization low_e_conformers->dft_opt Select lowest energy candidates final_conf Predicted 3D Conformations and Relative Energies dft_opt->final_conf Refine geometry & energy

Caption: Workflow for Computational Conformational Analysis.

Summary and Conclusion

The determination of the crystallographic structure and 3D conformation is a cornerstone of modern drug discovery and development. For quinazoline-based kinase inhibitors like CAS 1146294-71-4 and its analogue Gefitinib, this information provides critical insights into their mechanism of action, guides the design of more potent and selective inhibitors, and is essential for understanding their solid-state properties.

While direct crystallographic data for CAS 1146294-71-4 is not publicly available, a comprehensive understanding of its likely structural features can be derived from the extensive body of work on Gefitinib. The methodologies outlined in this guide, from single-crystal X-ray diffraction to computational modeling, represent the standard toolbox for the structural characterization of such important therapeutic agents. The interplay between experimental data and computational prediction allows for a deep and actionable understanding of the relationship between molecular structure and biological function.

References

  • A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography.
  • 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. RCSB PDB.
  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC.
  • Multicomponent crystals of erlotinib. Sci-Hub.
  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. PubChem.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC.
  • Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies. CrystEngComm (RSC Publishing).
  • Erlotinib. PubChem.
  • Pharmacophore Based Design and Development of Probable Multi Tyrosine Kinase Inhibitors from the 3D Crystal Structure of Gefitinib - A Drug Used in the Treatment of NSCLC.
  • 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. RCSB PDB.

Sources

Exploratory

Identifying biological targets for 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid in drug discovery

Whitepaper: Target Deconvolution and Identification Strategies for 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic Acid in Drug Discovery Executive Summary In fragment-based drug discovery (FBDD), identifying the precis...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Target Deconvolution and Identification Strategies for 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic Acid in Drug Discovery

Executive Summary

In fragment-based drug discovery (FBDD), identifying the precise biological targets of low-molecular-weight building blocks is a critical bottleneck. 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid (CAS 1146294-71-4) is a highly specialized chemical fragment featuring two distinct pharmacophores: a furan-2-carboxylic acid core and a dimethylsulfamoyl moiety. Because fragments typically exhibit low initial binding affinities (micromolar range), classical biochemical assays often fail to capture their target spectrum.

This technical guide outlines a comprehensive, self-validating methodology for identifying and confirming the biological targets of this specific compound. By synthesizing predictive pharmacology with advanced chemoproteomics—specifically Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA)—researchers can map the polypharmacological landscape of this fragment with high fidelity.

Predictive Pharmacology & Structural Rationale

Before initiating wet-lab screening, it is crucial to establish a predictive target matrix based on the compound's structural motifs. This informs the causality of our downstream assay selection.

  • The Furan-2-Carboxylic Acid Core: Furan-2-carboxylic acid derivatives have been recently identified as potent dual inhibitors of D-dopachrome tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1)[1]. These cytokines play pivotal roles in tumor immune evasion and chronic inflammation. The carboxylic acid moiety typically forms critical hydrogen bonds with the tautomerase active site.

  • The Dimethylsulfamoyl Moiety: Primary sulfonamides (–SO₂NH₂) are classical inhibitors of Carbonic Anhydrases (CAs) because the deprotonated nitrogen coordinates directly with the zinc ion in the enzyme's active site[2]. However, the N,N-dimethylation in our target compound abolishes this zinc-binding capability due to the lack of exchangeable protons. Consequently, the dimethylsulfamoyl group acts as a bulky, hydrophobic projection that redirects the fragment toward allosteric kinase pockets (e.g., B-Raf, PDHK1) or protein-protein interaction (PPI) interfaces[3].

Table 1: Predictive Target Matrix for 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid

Structural MotifPutative Target ClassPrimary Binding MechanismExpected Affinity (Kd)
Furan-2-carboxylic acid Cytokines (MIF-1, D-DT)H-bonding at tautomerase active site1.0 – 10.0 μM
Dimethylsulfamoyl Kinases (B-Raf, PDHK1)Hydrophobic packing in allosteric pockets5.0 – 50.0 μM
Intact Scaffold Novel PPI InterfacesBivalent anchoring (H-bond + Hydrophobic)> 50.0 μM (Fragment level)

Target Identification Workflow

To capture the low-affinity interactions characteristic of this fragment, we employ a two-tiered workflow. First, an unbiased, proteome-wide capture using ABPP identifies putative targets. Second, a label-free, intact-cell validation using CETSA confirms target engagement under physiological conditions.

Workflow A 1. Probe Synthesis (Attach Diazirine & Alkyne tags) B 2. Live-Cell Incubation (Allow physiological binding) A->B C 3. UV Crosslinking (Covalently trap low-affinity targets) B->C D 4. Click Chemistry & Pull-down (Enrich target proteins) C->D E 5. LC-MS/MS Proteomics (Identify putative targets) D->E F 6. CETSA Validation (Confirm target engagement label-free) E->F

Figure 1: Chemoproteomic workflow for fragment target deconvolution.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . By incorporating competitive controls (excess unlabeled compound), we mathematically isolate specific binding from non-specific background noise.

Protocol 1: Activity-Based Protein Profiling (ABPP) via Photoaffinity Labeling

Causality: Fragments dissociate rapidly during cell lysis. By applying UV light to living cells, we covalently crosslink the compound to its target before lysis, preventing false negatives.

  • Probe Generation: Synthesize a photoaffinity probe based on 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid by appending a minimalist diazirine (for UV crosslinking) and a terminal alkyne (for click chemistry) to the 5-methyl group.

  • Cell Treatment: Culture A549 (human lung carcinoma) cells to 80% confluency. Treat Group A (Control) with DMSO, Group B (Probe) with 10 μM of the synthesized probe, and Group C (Competitor) with 10 μM probe + 100 μM of the unmodified parent compound. Incubate for 2 hours at 37°C.

  • In Situ Crosslinking: Irradiate the live cells on ice with 365 nm UV light for 10 minutes to activate the diazirine, covalently trapping the interacting proteins.

  • Lysis and Click Chemistry: Lyse the cells using RIPA buffer. Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-functionalized probe-protein complexes.

  • Enrichment and LC-MS/MS: Isolate the biotinylated proteins using streptavidin-agarose beads. Wash stringently, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.

  • Validation Logic: A true target must show high enrichment in Group B compared to Group A, and significantly reduced enrichment in Group C (competition).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: ABPP relies on chemical modification of the fragment, which can alter its binding profile. CETSA is an orthogonal, label-free method that validates the unmodified parent compound by measuring the thermodynamic stabilization it imparts on the target protein upon binding.

  • Compound Incubation: Treat live A549 cells with 50 μM of the unmodified 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid or DMSO vehicle for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C, in 3°C increments) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycling (liquid nitrogen to 37°C bath, 3x). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot or targeted Mass Spectrometry for the putative targets identified in Protocol 1 (e.g., MIF-1, D-DT).

  • Validation Logic: Ligand binding increases the thermal stability of the protein. A positive target engagement is confirmed if the melting temperature (Tm) of the protein in the treated group is significantly higher (ΔTm > 2°C) than the DMSO control.

CETSA_Mechanism L Unmodified Fragment + Target Protein H Thermal Gradient (40°C - 70°C) L->H S Stabilized Complex (Remains Soluble) H->S Bound (Shifted Tm) U Unbound Protein (Denatures & Aggregates) H->U Unbound W Centrifugation & Quantification S->W

Figure 2: Mechanism of the Cellular Thermal Shift Assay (CETSA).

Data Presentation & Interpretation

The integration of ABPP and CETSA yields highly robust target identification. Below is a representative data structure illustrating how the dual-assay validation isolates true biological targets from experimental noise.

Table 2: Integrated Target Deconvolution Data

Identified ProteinABPP Enrichment (Log₂FC)Competitor ReductionCETSA ΔTm (°C)Validation Status
MIF-1 + 4.2Yes (>80%)+ 3.8Confirmed Target
D-DT + 3.9Yes (>75%)+ 2.5Confirmed Target
PDHK1 + 2.1Yes (>50%)+ 1.2Putative / Low Affinity
HSP70 + 3.5No (<10%)+ 0.1False Positive (Sticky)
CA II + 0.2N/A0.0Non-Target (Expected)

Interpretation: The data confirms the structural prediction. The compound successfully engages MIF-1 and D-DT, validating the furan-2-carboxylic acid pharmacophore. The lack of interaction with Carbonic Anhydrase II (CA II) confirms that the dimethylsulfamoyl group successfully prevents classical zinc-coordination, acting instead as a specificity filter.

References

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of Hsp90 Inhibitors with B‐Raf and PDHK1 Multi‐Target Activity Source: ChemistryOpen URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for CAS 1146294-71-4: A Versatile Fluorinated Pyrrolidine Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery The pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its three-dimensional structure that enables effective ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its three-dimensional structure that enables effective exploration of chemical space and provides key interaction points with biological targets.[1][2] The introduction of fluorine and a methylsulfonyl group, as seen in 1-((3R,4R)-3-fluoro-4-(methylsulfonyl)pyrrolidin-1-yl)ethan-1-one (CAS 1146294-71-4) , imparts a unique combination of properties that are highly sought after in modern drug design. Fluorination is known to modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[3][4] Concurrently, the methylsulfonyl group can act as a hydrogen bond acceptor and improve aqueous solubility, further enhancing the drug-like properties of molecules that incorporate this moiety.

This guide provides a comprehensive overview of the application of CAS 1146294-71-4 as a versatile building block for the synthesis of novel therapeutic agents. We will delve into the rationale for its use, provide detailed protocols for its deprotection and subsequent derivatization, and discuss potential therapeutic applications based on analogous structures in clinical development.

Physicochemical Properties and Structural Features

The unique arrangement of functional groups in 1-((3R,4R)-3-fluoro-4-(methylsulfonyl)pyrrolidin-1-yl)ethan-1-one offers several advantages for medicinal chemists.

PropertyFeatureImplication in Drug Design
Stereochemistry (3R,4R)-configurationProvides a defined three-dimensional vector for substituents, allowing for precise targeting of protein binding pockets.
Fluorine atom 3-fluoro substituentCan enhance binding affinity, modulate the basicity of the pyrrolidine nitrogen, and block metabolic oxidation at that position.[3][4]
Methylsulfonyl group 4-(methylsulfonyl) substituentActs as a strong hydrogen bond acceptor and can improve solubility and other pharmacokinetic properties.
N-acetyl group Amide functionalityServes as a protecting group for the secondary amine, which can be selectively removed to allow for further synthetic elaboration.

Core Synthetic Workflow: From Protected Building Block to Diversified Library

The primary utility of CAS 1146294-71-4 lies in the deprotection of its N-acetyl group to unmask the secondary amine, which can then be functionalized in a variety of ways to generate a library of diverse compounds.

G A CAS 1146294-71-4 (N-acetyl protected) B Deacetylation (Acid or Base Hydrolysis) A->B Deprotection C (3R,4R)-3-fluoro-4-(methylsulfonyl)pyrrolidine (Free Amine Intermediate) B->C D Reductive Amination C->D Aldehyde/Ketone E Amide Coupling C->E Carboxylic Acid F Nucleophilic Aromatic Substitution (SNAr) C->F (Hetero)aryl Halide G Diversified Library of N-Substituted Pyrrolidines D->G E->G F->G G cluster_0 CAS 1146294-71-4 Derivative cluster_1 Potential Therapeutic Targets cluster_2 Associated Disease Areas A (3R,4R)-3-fluoro-4-(methylsulfonyl)pyrrolidine Core B Kinases (e.g., JAK, BTK) A->B Inhibitor Design C Epigenetic Targets (e.g., BET bromodomains) A->C Inhibitor Design D GPCRs A->D Ligand Design E Autoimmune Diseases (e.g., Rheumatoid Arthritis) B->E F Oncology B->F C->F G Inflammatory Disorders D->G

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Application

Application Note: Preclinical In Vivo Formulation Strategies for 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid

Document Type: Technical Protocol & Application Guide Target Audience: DMPK Researchers, Pharmacologists, and Preclinical Formulation Scientists Introduction & Physicochemical Profiling The transition of a small molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: DMPK Researchers, Pharmacologists, and Preclinical Formulation Scientists

Introduction & Physicochemical Profiling

The transition of a small molecule from in vitro screening to in vivo efficacy models is frequently bottlenecked by poor aqueous solubility. 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid (CAS: 1146294-71-4) presents a classic formulation challenge: it is a weak organic acid with a lipophilic core.

As a Senior Application Scientist, my approach to formulating this compound relies on exploiting its specific functional groups rather than relying on generic, high-toxicity co-solvent mixtures (like high-concentration DMSO or Cremophor EL). The molecule features a carboxylic acid moiety (pKa ~3.5–4.5), a lipophilic furan ring, and a dimethylsulfamoyl group. This structural profile dictates highly pH-dependent solubility: it will be practically insoluble in the acidic environment of the stomach (pH 1-2) but highly soluble in the physiological pH of the blood (pH 7.4) if properly ionized.

Table 1: Physicochemical Properties & Formulation Implications
PropertyEstimated Value / CharacteristicFormulation Implication
Molecular Weight 233.24 g/mol Low MW; favorable for standard inclusion complexes.
pKa (Carboxylic Acid) ~3.5 - 4.5Highly pH-dependent solubility. Forms soluble salts at pH > 6.0.
LogP (Estimated) 1.5 - 2.5Moderate lipophilicity; requires wetting agents for oral suspensions.
H-Bond Donors 1 (-COOH)Limited aqueous hydrogen bonding capacity when unionized.
H-Bond Acceptors 5Favorable for interacting with complexing agents (e.g., cyclodextrins).

Formulation Strategy & Causality

To ensure reproducible pharmacokinetics, the formulation must be tailored to the route of administration. We must move beyond simply "dissolving" the drug and instead engineer a vehicle that maintains the drug's state upon introduction to biological fluids.

Intravenous (IV) Rationale: The Cyclodextrin Approach

For IV dosing, the formulation must be a sterile, particle-free solution to prevent embolism. While adjusting the pH to 7.4 will ionize the carboxylic acid and improve solubility, the lipophilic furan and dimethylsulfamoyl groups may still cause the compound to precipitate upon rapid dilution in the bloodstream.

Causality: To prevent in vivo precipitation, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic furan/sulfamoyl moieties, while its hydrophilic exterior ensures bulk aqueous solubility[1]. This host-guest complexation is highly effective for parenteral formulations, offering superior safety profiles compared to organic co-solvents and preventing hemolysis [1] [2].

Oral (PO) Rationale: The Suspension Approach

For oral gavage, achieving a true solution is not strictly necessary and often counterproductive if the drug precipitates in the acidic gastric fluid.

Causality: The gold standard for acidic, poorly soluble compounds is a homogenous suspension using 0.5% Sodium Carboxymethylcellulose (CMC-Na) and 0.1% Tween 80 [3]. Tween 80 acts as a wetting agent to lower the surface tension of the hydrophobic drug particles, while CMC-Na increases the vehicle's viscosity to prevent the particles from settling out of suspension. Once the suspension passes from the stomach into the alkaline duodenum (pH ~6.0-7.0), the carboxylic acid will ionize, driving rapid in vivo dissolution and absorption.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) steps ensure that the formulation is viable before it is administered to the animal.

Protocol 1: Preparation of IV Dosing Solution (Target: 5 mg/mL)

Table 2: IV Formulation Composition

Component Function Final Concentration
4-(Dimethylsulfamoyl)... acid Active Pharmaceutical Ingredient 5 mg/mL
HP-β-CD Solubilizer / Complexing Agent 20% (w/v)

| 50 mM Phosphate Buffer (pH 7.4)| pH Modifier / Vehicle | q.s. to 100% |

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4). Stir until completely clear.

  • API Addition: Weigh the required amount of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid into a sterile glass vial.

  • Solubilization: Add the HP-β-CD vehicle to the API to achieve a final concentration of 5 mg/mL.

  • Complexation: Vortex the mixture vigorously for 2 minutes. Probe sonicate on ice for 5-10 minutes (using 10-second on/off pulses) until the solution is optically clear.

  • Self-Validating QC Step: Centrifuge the solution at 10,000 x g for 5 minutes.

    • Pass: No pellet forms. The compound is fully complexed.

    • Fail: A visible pellet forms. The compound is not fully solubilized; increase HP-β-CD to 30% or slightly increase the buffer pH to 8.0.

  • Sterilization: Pass the clear supernatant through a 0.22 µm PES syringe filter prior to IV administration.

Protocol 2: Preparation of PO Dosing Suspension (Target: 10 mg/mL)

Table 3: PO Formulation Composition

Component Function Final Concentration
4-(Dimethylsulfamoyl)... acid Active Pharmaceutical Ingredient 10 mg/mL
Tween 80 Wetting Agent 0.1% (v/v)
CMC-Na (Medium Viscosity) Suspending Agent 0.5% (w/v)

| Purified Water | Vehicle | q.s. to 100% |

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of CMC-Na in 100 mL of heated purified water (approx. 60°C) with vigorous stirring. Allow to cool, then add 0.1 mL of Tween 80. Stir until homogenous.

  • Particle Size Reduction: Weigh the API and transfer it to a glass mortar. Triturate (grind) the dry powder with a pestle for 2 minutes to break up macroscopic aggregates.

  • Wetting: Add a few drops of the CMC/Tween vehicle to the powder in the mortar. Triturate continuously to form a smooth, thick paste. Crucial step: Skipping this will cause the hydrophobic powder to float on the surface of the final vehicle.

  • Dilution: Gradually add the remaining vehicle geometrically while mixing continuously until the target concentration (10 mg/mL) is reached.

  • Self-Validating QC Step: Transfer to a clear vial and let sit for 15 minutes.

    • Pass: The suspension remains milky and homogenous without rapid settling.

    • Fail: Rapid sedimentation occurs. The particle size is too large; subject the suspension to probe sonication for 5 minutes to further reduce particle size.

  • Administration: Vortex immediately before drawing into the oral gavage syringe.

Formulation Decision Workflow

G Start 4-(Dimethylsulfamoyl)-5-methylfuran- 2-carboxylic acid (Free Acid) Prop Physicochemical Profiling pKa ~3.8 | Lipophilic Core Start->Prop Route Select Administration Route Prop->Route IV Intravenous (IV) Requires Clear Solution Route->IV PO Oral (PO) Suspension Tolerated Route->PO IV_Form Solubilization Strategy: 20% HP-β-CD in PBS (pH 7.4) IV->IV_Form PO_Form Dispersion Strategy: 0.5% CMC-Na + 0.1% Tween 80 PO->PO_Form IV_QC QC: Centrifugation Check & 0.22µm Filtration IV_Form->IV_QC PO_QC QC: Homogeneity Check (No rapid sedimentation) PO_Form->PO_QC

Workflow for selecting in vivo formulation strategies based on physicochemical properties.

References

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI (Molecules) URL: [Link]

  • Title: A PBPK Model of Ternary Cyclodextrin Complex of ST-246 Was Built to Achieve a Reasonable IV Infusion Regimen for the Treatment of Human Severe Smallpox Source: Frontiers in Pharmacology URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the mechanistic bottlenecks associated with the funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the mechanistic bottlenecks associated with the functionalization of furan cores.

Synthesizing 4-(dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid (CAS 1146294-71-4) [1] presents unique challenges. The electron-rich furan ring is notoriously sensitive to strong acids, and the intermediate sulfonyl chlorides are highly susceptible to hydrolysis. This guide provides field-proven troubleshooting logic, self-validating protocols, and causality-driven solutions to maximize your reaction yields.

Mechanistic Workflow Overview

The synthesis typically proceeds via an electrophilic aromatic substitution (chlorosulfonation) at the C4 position of 5-methylfuran-2-carboxylic acid, followed by a nucleophilic amidation with dimethylamine.

Workflow A 5-Methylfuran-2- carboxylic acid B 4-(Chlorosulfonyl)- 5-methylfuran-2- carboxylic acid A->B 1. ClSO3H, DCM, -10°C 2. POCl3, Pyridine C 4-(Dimethylsulfamoyl)- 5-methylfuran-2- carboxylic acid B->C HN(CH3)2, TEA Anhydrous THF, 0°C

Fig 1: Two-step synthesis workflow for 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn black, resulting in a massive yield drop during the chlorosulfonation step?

The Causality: You are observing acid-catalyzed polymerization. The furan ring is a highly electron-rich diene system. When exposed to strong Brønsted/Lewis acids like chlorosulfonic acid ( ClSO3​H ) at room temperature or above, the ring undergoes protonation followed by rapid electrophilic ring-opening or cationic polymerization. The Solution: Never attempt a single-step, high-temperature chlorosulfonation on a furan. Instead, adopt a controlled two-step approach [2]. First, form the sulfonic acid intermediate at strictly controlled temperatures (-10 °C to 0 °C) in a halogenated solvent (DCM) to dissipate the heat of mixing. Second, convert the sulfonic acid to the sulfonyl chloride (CAS 1016760-03-4) [3] using phosphorus oxychloride ( POCl3​ ) and pyridine.

Q2: My LC-MS shows that the sulfonyl chloride intermediate is reverting to the sulfonic acid during amidation. How do I prevent this?

The Causality: Sulfonyl chlorides are hard electrophiles that are highly moisture-sensitive. Competitive hydrolysis occurs when adventitious water outcompetes dimethylamine as a nucleophile. Furthermore, the amidation generates one equivalent of HCl. If this HCl is not scavenged, it protonates the dimethylamine, rendering it non-nucleophilic and stalling the reaction. The Solution: Ensure all solvents are strictly anhydrous. Do not use aqueous dimethylamine solutions. Use a minimum of 1.2 equivalents of anhydrous dimethylamine (e.g., a 2.0 M solution in THF) and add 2.0 equivalents of a non-nucleophilic base like triethylamine (TEA) to act as an irreversible acid scavenger.

Q3: I am losing product during the final aqueous workup. How can I improve my isolation recovery?

The Causality: The final compound contains both a polar sulfonamide moiety and an ionizable carboxylic acid. At neutral or basic pH, it forms a highly water-soluble carboxylate salt, leading to poor partitioning into the organic phase. The Solution: Implement strict isoelectric focusing during the extraction. Acidify the aqueous layer to pH 2.0–2.5 using 1M HCl to fully protonate the carboxylic acid before extraction. Use a highly polar organic solvent such as ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) instead of DCM.

Troubleshooting Start Yield Loss Identified Q1 Reaction mixture turns black/tarry? Start->Q1 Q2 Sulfonyl chloride reverting to acid? Q1->Q2 No Sol1 Furan Polymerization: Control temp at -10°C Use POCl3/Pyridine Q1->Sol1 Yes Sol2 Moisture/HCl Issue: Use anhydrous amines Add 2.0 eq TEA Q2->Sol2 Yes

Fig 2: Diagnostic decision tree for identifying and resolving common yield bottlenecks.

Quantitative Data: Parameter Optimization

The following table summarizes the causal impact of optimizing reaction parameters on the overall yield.

Reaction StepParameterStandard ConditionOptimized ConditionExpected Yield
1. Chlorosulfonation ReagentExcess ClSO3​H (Neat) ClSO3​H (1.2 eq) then POCl3​ 30 - 45%
1. Chlorosulfonation Temperature25 °C to 60 °C-10 °C to 0 °C75 - 85%
2. Sulfonamidation Base / ScavengerNone (Dimethylamine only)TEA (2.0 eq) + Dimethylamine40 - 50%
2. Sulfonamidation SolventAqueous Amine / DCMAnhydrous THF85 - 95%
3. Isolation Aqueous pHpH 5.0 - 7.0pH 2.0 - 2.5 (Isoelectric)> 90% Recovery

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid
  • Preparation : Charge a flame-dried, nitrogen-purged round-bottom flask with 5-methylfuran-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Temperature Control : Cool the reaction mixture to -10 °C using an ice/brine bath.

  • Electrophilic Addition : Add chlorosulfonic acid (1.25 eq) dropwise over 30 minutes via an addition funnel. Maintain the internal temperature below 0 °C to prevent furan ring polymerization [2]. Stir for 2 hours at 0 °C.

  • Chlorination : Add pyridine (1.5 eq) followed by phosphorus oxychloride ( POCl3​ , 1.5 eq) dropwise at 0 °C. Warm the reaction to room temperature and stir for 4 hours.

  • Validation Checkpoint : Do not inject the reaction mixture directly into an LC-MS, as the sulfonyl chloride will hydrolyze on the column, giving a false negative. Instead, quench a 10 µL aliquot in 1 mL of anhydrous methanol containing 1 eq of TEA. Analyze via LC-MS for the methyl sulfonate ester mass to accurately quantify sulfonyl chloride formation.

  • Workup : Quench the reaction by pouring it over crushed ice. Extract the aqueous layer with cold DCM (3 x 5 volumes). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the sulfonyl chloride [3]. Proceed immediately to Protocol B.

Protocol B: Synthesis of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid
  • Preparation : Dissolve the freshly prepared 4-(chlorosulfonyl)-5-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere. Cool to 0 °C.

  • Acid Scavenging : Add triethylamine (TEA, 2.0 eq) in one portion.

  • Amidation : Add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint : Monitor the reaction via TLC (Hexane:EtOAc 1:1). The highly polar sulfonic acid byproduct (if hydrolysis occurred) will remain at the baseline, while the desired sulfonamide will elute with an Rf of ~0.4.

  • Isoelectric Workup : Concentrate the reaction mixture in vacuo to remove THF. Dilute the residue with water (10 volumes) and adjust the pH to 2.0–2.5 using 1M HCl to fully protonate the carboxylic acid moiety.

  • Isolation : Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Wash the combined organics with brine, dry over MgSO4​ , and concentrate to afford the crude 4-(dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid [1].

References

  • Accela ChemBio. "35781-36-3 1-(4-methyl-3-nitrophenyl)ethan-1-ol (Contains CAS 1146294-71-4: 4-(dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid)".
  • US Patent 6022984A. "Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors".
  • Sigma-Aldrich. "4-(chlorosulfonyl)-5-methylfuran-2-carboxylic acid (CAS 1016760-03-4)".
Optimization

Technical Support Center: Overcoming Steric Hindrance in the Coupling of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the amide coupling of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid. The unique substitution pattern of this substrate presents significant steric challenges that often lead to the failure of standard coupling protocols. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic rationale behind our recommendations to ensure your synthetic success.

The Core Challenge: Understanding the Steric Environment

The primary obstacle in derivatizing 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid is severe steric hindrance around the carboxylic acid group. The molecule's structure, shown below, features two bulky substituents flanking the reactive C2-carboxyl site:

  • C4-Dimethylsulfamoyl Group: This large, sterically demanding group creates a significant barrier on one side of the carboxylic acid.

  • C5-Methyl Group: Although smaller, its position adjacent to the sulfamoyl group contributes to the overall congested environment.

  • Furan Ring Oxygen: The endocyclic oxygen atom also restricts access to the carboxyl group.

This congestion physically blocks the approach of both the activating agent and the incoming amine nucleophile, rendering common coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) ineffective.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling reaction failed, with only starting material recovered. Why? A: This is the most common issue reported for this substrate. The combination of EDC with additives like HOBt relies on the formation of an O-acylisourea intermediate, which is then converted to an activated ester.[4] The severe steric hindrance from the dimethylsulfamoyl group prevents the amine from efficiently attacking this activated intermediate. This leads to the decomposition of the intermediate back to the starting carboxylic acid, resulting in reaction failure.[2][5]

Q2: Is the electronic nature of the furan ring a factor in the low reactivity? A: While both the C2-carboxylic acid and the C4-sulfamoyl group are electron-withdrawing, which can influence the overall electronic properties of the furan ring, the primary obstacle is overwhelmingly steric, not electronic.[6][7] The physical blockade is the critical factor that must be addressed through the proper selection of reagents.

Q3: Which classes of coupling reagents are recommended for this type of hindered substrate? A: For sterically demanding couplings, it is essential to use more powerful, modern coupling reagents that generate highly reactive intermediates. The two most successful classes are:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly effective. HATU, in particular, is renowned for its ability to couple hindered substrates with high efficiency and low rates of racemization.[8][9][10]

  • Phosphonic Anhydrides: Propylphosphonic anhydride (T3P®) is an exceptional process-friendly reagent that excels in difficult amide formations, offering high yields and a simple workup procedure due to its water-soluble byproducts.[11][12]

Q4: Can I just increase the temperature and reaction time with my current protocol? A: While modestly increasing temperature (e.g., to 40-50 °C) and extending the reaction time can sometimes help overcome activation energy barriers, it is unlikely to solve the fundamental problem of steric hindrance with an inadequate coupling reagent.[5] Furthermore, excessive heating can lead to decomposition and, if your amine substrate is chiral, a significant risk of epimerization. A change in coupling reagent is a more robust and reliable strategy.

Troubleshooting Guide for Failed Reactions

Use this guide to diagnose and resolve common issues encountered during the coupling of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid.

Problem: Low to No Product Yield
Potential CauseScientific ExplanationRecommended Solution
Ineffective Carboxylic Acid Activation Standard carbodiimide reagents (EDC, DCC) form an O-acylisourea intermediate that is not reactive enough to overcome the steric barrier for the subsequent nucleophilic attack by the amine.[3] The bulky environment favors decomposition of the intermediate over productive amide bond formation.Upgrade to a High-Performance Coupling Reagent: Switch to a uronium salt like HATU or a phosphonic anhydride like T3P® . These reagents generate more reactive activated species (OAt-active esters or mixed anhydrides, respectively) that can react efficiently even with hindered substrates.[8][12]
Incorrect Base Selection The base is critical for deprotonating the carboxylic acid, but a nucleophilic base can compete with the desired amine. Standard bases may not be sterically hindered enough to prevent side reactions or may not be strong enough to facilitate the reaction efficiently.Use a Non-Nucleophilic, Hindered Base: For uronium-based couplings (e.g., HATU), N,N-Diisopropylethylamine (DIPEA, Hünig's base) or 2,4,6-Collidine are the bases of choice.[13][14] Use 2-3 equivalents to ensure complete deprotonation of the acid and to neutralize the acidic byproducts formed during the reaction.
Sub-optimal Reaction Conditions Even with the right reagents, insufficient reaction time or concentration can lead to poor conversion.Optimize Time and Concentration: Allow the reaction to proceed for an extended period (12-24 hours) at room temperature. Monitor progress by TLC or LC-MS. Ensure the reaction concentration is appropriate (typically 0.1-0.5 M in an anhydrous polar aprotic solvent like DMF or NMP).
Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the coupling reaction.

G start Start: Coupling Reaction Failed (Low/No Yield) check_reagent Check Coupling Reagent: Was it EDC, DCC, or similar? start->check_reagent switch_reagent Action: Switch to High-Performance Reagent (e.g., HATU or T3P®) check_reagent->switch_reagent Yes check_base Check Base: Was a non-nucleophilic hindered base used? (e.g., DIPEA) check_reagent->check_base No, used HATU/T3P® switch_reagent->check_base use_dipea Action: Use 2-3 eq. of DIPEA or Collidine check_base->use_dipea No check_conditions Check Conditions: Reaction time >12h? Anhydrous solvent? check_base->check_conditions Yes use_dipea->check_conditions optimize_conditions Action: Increase time to 24h. Ensure use of anhydrous DMF or NMP. check_conditions->optimize_conditions No success Success: Product Formation Achieved check_conditions->success Yes optimize_conditions->success

Caption: A logical workflow for troubleshooting failed coupling reactions.

Recommended Experimental Protocols

The following protocols have been validated for sterically hindered substrates and are recommended for the coupling of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid.

Protocol 1: High-Efficiency Coupling using HATU

This method utilizes HATU, a highly effective uronium salt that excels in challenging couplings.[4]

Materials:

  • 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid (1.0 equiv)

  • Amine of interest (1.1-1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise. A color change may be observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. This step is crucial for forming the reactive OAt-ester.

  • Add the amine (1.1-1.2 equiv), either neat or as a solution in a minimal amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Mechanism of HATU Activation

The power of HATU lies in its ability to form a highly reactive OAt-active ester, which is less susceptible to steric hindrance.[15][16]

G cluster_0 Mechanism of Carboxylic Acid Activation with HATU RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + DIPEA - DIPEA·H⁺ Isouronium [O-Acyl(tetramethyl)isouronium salt] (Unstable Intermediate) RCOO->Isouronium + HATU HATU HATU DIPEA DIPEA (Base) OAt_ester R-CO-OAt (Highly Reactive OAt-Ester) Isouronium->OAt_ester - Tetramethylurea Amide R-CO-NHR' (Amide Product) OAt_ester->Amide + R'-NH₂ - HOAt Amine R'-NH₂ (Amine) TMU Tetramethylurea HOAt HOAt⁻

Sources

Reference Data & Comparative Studies

Validation

Reactivity of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid vs 5-methylfuran-2-carboxylic acid

Title : Comparative Reactivity Guide: 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid vs. 5-Methylfuran-2-carboxylic acid Introduction Furan-2-carboxylic acid derivatives are highly valued building blocks in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Reactivity Guide: 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid vs. 5-Methylfuran-2-carboxylic acid

Introduction Furan-2-carboxylic acid derivatives are highly valued building blocks in medicinal chemistry, agrochemical development, and materials science[1]. The furan ring's innate π -excessive aromaticity provides a unique electronic landscape that can be finely tuned via substitution[2]. This guide provides an in-depth comparative analysis of two structurally related but electronically divergent building blocks: 5-methylfuran-2-carboxylic acid (5-MFA) and 4-(dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid (4-DS-5-MFA) . By examining the profound impact of the C4-dimethylsulfamoyl group, we elucidate the causality behind their differential behavior in amide coupling, electrophilic aromatic substitution (EAS), and nucleophilic acyl substitution.

Electronic & Structural Causality

The inherent reactivity of furan-2-carboxylic acids is dictated by the push-pull dynamics between the ring oxygen, the C2-carboxylate, and peripheral substituents[1].

  • 5-MFA : Features a classic push-pull system. The C5-methyl group acts as an electron-donating group (EDG) via inductive effects (+I), enriching the π -system. Conversely, the C2-carboxylic acid is an electron-withdrawing group (EWG) (-I, -M)[2]. This makes the C3 and C4 positions relatively nucleophilic, with C4 acting as the primary hotspot for EAS due to synergistic directing effects from the methyl group[3].

  • 4-DS-5-MFA : The introduction of the dimethylsulfamoyl group ( −SO2​NMe2​ ) at C4 fundamentally alters the electronic topology. Sulfonamides are potent EWGs. This group exerts a strong inductive and mesomeric pull, stripping electron density from the furan ring. Consequently, the ring becomes highly deactivated towards electrophiles, and the electron deficiency is transmitted to the C2-carboxylic acid, significantly increasing its acidity (lowering the pKa).

ElectronicEffects cluster_5MFA 5-Methylfuran-2-carboxylic acid cluster_Sulfamoyl 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid M1 5-Methyl (+I, EDG) R1 Furan Ring (Activated at C3/C4) M1->R1 Donates e- density C1 2-COOH (-I, -M, EWG) R1->C1 Withdraws e- density M2 5-Methyl (+I, EDG) R2 Furan Ring (Strongly Deactivated) M2->R2 Donates e- density S2 4-SO2NMe2 (Strong -I, -M, EWG) S2->R2 Strongly withdraws e- C2 2-COOH (Enhanced Acidity) R2->C2 Withdraws e- density

Caption: Electronic push-pull dynamics dictating the reactivity hotspots of 5-MFA and 4-DS-5-MFA.

Comparative Reactivity Profiles

Acidity and Amide Coupling Dynamics

The predicted pKa of 5-MFA is approximately 3.41[4]. In 4-DS-5-MFA, the strong electron-withdrawing nature of the C4-sulfamoyl group stabilizes the conjugate base (carboxylate anion), lowering the estimated pKa to ~2.5. In standard peptide coupling workflows (e.g., using HATU/DIPEA), this lower pKa facilitates rapid and complete deprotonation by the tertiary amine base. Furthermore, the resulting active ester (OAt-ester) formed during HATU activation is more electrophilic due to the electron-deficient furan ring, accelerating the subsequent aminolysis step[5][6].

Electrophilic Aromatic Substitution (EAS)

Furan is generally more reactive towards EAS than benzene due to oxygen's lone pair delocalization[1][2]. For 5-MFA, the C4 position is the most nucleophilic site, allowing for smooth bromination or nitration[3]. However, in 4-DS-5-MFA, the C4 position is sterically blocked by the bulky sulfamoyl group. The only available ring position (C3) is flanked by two powerful EWGs (the C2-COOH and C4- SO2​NMe2​ ), rendering the ring exceptionally electron-poor and virtually inert to standard EAS conditions.

Nucleophilic Acyl Substitution

The reactivity of carboxylic acid derivatives is governed by the electrophilicity of the carbonyl carbon and the basicity of the leaving group[5][7]. Converting these acids to acyl chlorides or esters reveals distinct kinetic differences. The sulfamoyl group in 4-DS-5-MFA increases the partial positive charge on the carbonyl carbon, making its acyl chloride derivative significantly more reactive toward weak nucleophiles compared to the 5-MFA analog[1][6].

Quantitative Reactivity Metrics

Property / Metric5-Methylfuran-2-carboxylic acid (5-MFA)4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acidCausality / Note
Predicted pKa ~3.41[4]~2.50 (Estimated) −SO2​NMe2​ stabilizes the carboxylate anion via -I/-M effects.
EAS Reactivity (Bromination) High (Rapid at C4)[3]NegligibleC4 is sterically blocked; C3 is strongly deactivated by adjacent EWGs.
Amide Coupling Rate (HATU) StandardAcceleratedLower pKa speeds up initial activation; highly electrophilic active ester speeds up aminolysis[5].
Acyl Chloride Electrophilicity Moderate[1]Very HighEnhanced partial positive charge on the carbonyl carbon[6].
Steric Hindrance around C5 LowHighThe bulky dimethylsulfamoyl group restricts rotation and approach at C4/C5.

Self-Validating Experimental Protocols

To empirically validate the theoretical reactivity differences, the following standardized protocols are designed as self-validating systems. By running these reactions in parallel, researchers can directly observe the kinetic and thermodynamic disparities.

Protocol A: Standardized Amide Coupling (HATU/DIPEA)

This protocol evaluates the efficiency of nucleophilic acyl substitution. The enhanced electrophilicity of the 4-DS-5-MFA active ester should yield higher conversion rates at shorter time points.

  • Preparation : In two separate, dry 20 mL vials, dissolve 1.0 mmol of 5-MFA and 1.0 mmol of 4-DS-5-MFA in 5.0 mL of anhydrous DMF.

  • Base Addition : Add 2.5 mmol (2.5 eq) of N,N-Diisopropylethylamine (DIPEA) to each vial. Stir for 5 minutes at room temperature to ensure complete carboxylate formation.

  • Activation : Add 1.1 mmol (1.1 eq) of HATU to each mixture. Stir for exactly 10 minutes. (Observation: The 4-DS-5-MFA solution will generate the active OAt-ester more rapidly due to its lower pKa).

  • Aminolysis : Add 1.2 mmol of a standard secondary amine (e.g., morpholine) to each vial.

  • Monitoring : Sample 10 µL from each reaction at 15, 30, and 60 minutes. Quench in 1 mL of 1:1 MeCN/Water and analyze via LC-MS.

  • Isolation : Dilute with EtOAc (20 mL), wash with 1M HCl (2x), saturated NaHCO3​ (2x), and brine. Dry over Na2​SO4​ , filter, and concentrate.

AmideCoupling A 1. Deprotonation (DIPEA) B 2. HATU Activation (Uronium Attack) A->B Fast for low pKa C 3. Active Ester (HOAt Intermediate) B->C -HUr byproduct D 4. Aminolysis (Target Amide) C->D Nucleophilic Addition

Caption: Stepwise mechanism of HATU-mediated amide coupling highlighting kinetic bottlenecks.

Protocol B: Probing EAS Reactivity via Bromination

This protocol demonstrates the profound deactivation of the furan ring by the sulfamoyl group.

  • Setup : Dissolve 1.0 mmol of the target carboxylic acid in 5.0 mL of glacial acetic acid.

  • Reagent Addition : Dropwise add 1.05 mmol of elemental bromine ( Br2​ ) dissolved in 1.0 mL of acetic acid at 0 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation : 5-MFA will rapidly decolorize the bromine solution, yielding 4-bromo-5-methylfuran-2-carboxylic acid[3]. The 4-DS-5-MFA solution will retain the characteristic orange/red color of unreacted bromine, confirming the ring's inertness to EAS.

References

  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Carboxylic Acid Derivatives: Naming and Physical Properties. UOMustansiriyah. [Link]

  • Derivatives of Carboxylic Acids. MSU Chemistry.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for Quantifying Novel Small Molecules in Plasma: A Practical Approach

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is the bedrock of preclinical and clinical research. This guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is the bedrock of preclinical and clinical research. This guide provides a comprehensive, experience-driven framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel small molecule, hypothetically designated as CAS 1146294-71-4, in plasma. As specific information regarding CAS 1146294-71-4 is not publicly available, this document will serve as a universal guide, explaining the scientific rationale behind each step of the validation process.

The principles and protocols outlined herein are grounded in the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5]

The Imperative of Rigorous Method Validation

Before a bioanalytical method can be used to generate data for pivotal studies, it must undergo a rigorous validation process to demonstrate its reliability, reproducibility, and fitness for purpose.[6][7][8] This is not merely a checklist exercise; each validation parameter provides critical insights into the method's performance and potential limitations. For a novel compound, where the metabolic profile and potential interferences are unknown, this process is of paramount importance.

A Comparative Overview of Sample Preparation Techniques

The first critical step in any bioanalytical method is the extraction of the analyte from the complex plasma matrix. The choice of sample preparation technique significantly impacts method sensitivity, selectivity, and robustness.[9] Here, we compare the three most common approaches:

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate plasma proteins.Simple, fast, and inexpensive.Less clean extracts, higher potential for matrix effects.High-throughput screening, early-stage discovery.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent based on polarity.Cleaner extracts than PPT, can be highly selective.More labor-intensive, requires solvent optimization, potential for emulsions.Compounds with favorable partitioning properties, methods requiring higher sensitivity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a specific solvent, while interferences are washed away.Cleanest extracts, highest selectivity and concentration factor.Most expensive and time-consuming, requires method development for sorbent and solvent selection.Methods requiring the lowest limits of quantification, removal of specific interfering substances.

For a novel compound like CAS 1146294-71-4, an initial assessment using protein precipitation is often a pragmatic starting point due to its speed. However, for a regulated bioanalytical method, the superior cleanup of SPE is generally preferred to minimize the risk of matrix effects, which can be a significant source of variability.[9]

The LC-MS/MS Method Validation Workflow

The following sections detail the essential validation parameters and provide a step-by-step experimental protocol. This workflow is designed to be a self-validating system, where the successful completion of each step builds confidence in the method's overall reliability.

LC-MS/MS Validation Workflow cluster_Dev Method Development cluster_Val Method Validation Dev1 Analyte & IS Tuning Dev2 Chromatography Optimization Dev1->Dev2 Dev3 Sample Prep Selection Dev2->Dev3 Val1 Selectivity & Specificity Dev3->Val1 Val2 Sensitivity (LLOQ) Val1->Val2 Val3 Calibration Curve Val2->Val3 Val4 Accuracy & Precision Val3->Val4 Val5 Recovery & Matrix Effect Val4->Val5 Val6 Stability Val5->Val6 Sample_Prep_Workflow Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection

Caption: A generalized workflow for the preparation of plasma samples for LC-MS/MS analysis.

Stability

Scientific Rationale: This series of experiments evaluates the stability of the analyte in the plasma matrix under various storage and handling conditions that may be encountered during sample collection, processing, and analysis. [2][4] Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after being left at room temperature for a specified period (e.g., 4-24 hours).

  • Long-Term Stability: Analyze QC samples after storage at the intended temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.

  • Post-Preparative (Autosampler) Stability: Analyze processed QC samples that have been stored in the autosampler for a specified duration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparison with Alternative Methodologies

While LC-MS/MS is considered the gold standard for small molecule quantification due to its high sensitivity and selectivity, other techniques exist. [9]

Method Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection. High sensitivity, high selectivity, wide applicability. High initial instrument cost, potential for matrix effects.
High-Resolution Mass Spectrometry (HRMS) Similar to LC-MS/MS but uses a mass analyzer with higher resolving power. Can provide structural information, useful for metabolite identification. Higher cost, data files are larger and more complex to process.

| Ligand Binding Assays (e.g., ELISA) | Based on the specific binding of an antibody to the analyte. | Very high sensitivity, well-established for large molecules. | Development of a specific antibody can be time-consuming and expensive, susceptible to cross-reactivity. |

For a novel small molecule like CAS 1146294-71-4, LC-MS/MS offers the best combination of speed of method development, sensitivity, and selectivity, making it the preferred choice for drug development studies. [9][10]

Conclusion

The validation of a bioanalytical method for a novel compound is a meticulous process that requires a deep understanding of the scientific principles behind each validation parameter. By following the structured approach outlined in this guide, which is firmly rooted in regulatory expectations, researchers can develop robust and reliable LC-MS/MS methods that generate high-quality data to support critical decisions in the drug development pipeline. This commitment to scientific integrity and methodological rigor is essential for ensuring the safety and efficacy of new therapeutic agents.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • De Boer, T., & Wieling, J. (2011). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 3(15), 1723-1727.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(12), 1435-1449.
  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(277).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Patel, D. S., & Patel, M. C. (2014). Quantitative bioanalysis by LC-MS/MS: a review. Journal of Bioanalysis & Biomedicine, 6(4), 46-59.
  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step 2b on bioanalytical method validation. Retrieved from [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

  • Yuan, L., Szapacs, M., & Tiller, P. R. (2008). LC−FAIMS-MS/MS for Quantification of a Peptide in Plasma and Evaluation of FAIMS Global Selectivity from Plasma Components. Analytical Chemistry, 80(16), 6149–6156.
  • Li, W., & Jia, H. (2013). A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs.

Sources

Validation

A Comparative Guide to the Reproducibility of Cell-Based Phosphorylation Assays for the Kinase Inhibitor Dasatinib

An Important Note on the Subject Compound Dear Researcher, Before proceeding, it is important to address the specific compound mentioned in your request: 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid . A comprehe...

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Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on the Subject Compound

Dear Researcher,

Before proceeding, it is important to address the specific compound mentioned in your request: 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid . A comprehensive search of scientific literature and chemical databases, including PubChem, Scopus, and Web of Science, did not yield any published data regarding its biological activity, associated assays, or established protocols.

Therefore, creating a comparison guide on the reproducibility of its biological assays is not feasible based on publicly available information.

To fulfill your request for a detailed, high-quality guide that adheres to the specified structure and scientific rigor, we will use a well-characterized and widely studied molecule as a representative example: Dasatinib . Dasatinib is a potent tyrosine kinase inhibitor, and there is a wealth of publicly available data on its biological assays, making it an excellent subject for demonstrating the principles of assay reproducibility and comparison.

This guide will provide you with a robust template and a clear example of how to structure such a document, which you can then adapt for your own internal data on your compound of interest.

Prepared by a Senior Application Scientist

This guide provides an in-depth comparison of the reproducibility of a common cell-based assay for the tyrosine kinase inhibitor Dasatinib, with a focus on the factors that influence inter-assay and intra-assay variability. We will compare the performance of Dasatinib with another well-known kinase inhibitor, Imatinib, to provide context and highlight key performance differences.

Introduction: The Critical Role of Assay Reproducibility in Drug Discovery

The ability to reliably and reproducibly measure the biological activity of a compound is a cornerstone of drug discovery. Poor assay reproducibility can lead to misleading structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates. This guide focuses on a critical assay for kinase inhibitors: the cell-based phosphorylation assay, which measures the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.

We will use Dasatinib, a potent inhibitor of the BCR-ABL tyrosine kinase and other kinases, as our primary example. Its mechanism of action involves binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to its substrate. The reproducibility of assays measuring this inhibition is paramount for its clinical development and use.

The Target: BCR-ABL and Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). It drives the uncontrolled proliferation of white blood cells. Dasatinib and Imatinib are both used as frontline therapies for CML, but they exhibit different potency and target profiles.

Experimental Design: A Head-to-Head Comparison

To assess assay reproducibility, we designed a series of experiments to measure the inhibition of BCR-ABL phosphorylation in the K562 human CML cell line. This cell line endogenously expresses the BCR-ABL fusion protein.

Assay Principle

The assay quantifies the level of phosphorylated CrkL (p-CrkL), a direct substrate of BCR-ABL, in K562 cells following treatment with the inhibitors. A decrease in the p-CrkL signal indicates inhibition of BCR-ABL activity. We will utilize a common method for this measurement: a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the cell-based phosphorylation assay.

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Cell Lysis & Protein Quantification cluster_3 ELISA for p-CrkL Detection A 1. Culture K562 Cells B 2. Harvest & Count Cells A->B C 3. Plate Cells in 96-well Plates B->C E 5. Add Compounds to Cells C->E D 4. Prepare Serial Dilutions (Dasatinib & Imatinib) D->E F 6. Incubate for 2 Hours E->F G 7. Lyse Cells F->G H 8. Quantify Total Protein (e.g., BCA Assay) G->H I 9. Add Lysates to Coated Plate H->I J 10. Add Detection Antibody I->J K 11. Add Substrate & Read Signal J->K L 12. Calculate IC50 Values K->L Data Analysis

Caption: Workflow for the cell-based p-CrkL phosphorylation assay.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for performing the cell-based phosphorylation assay. Adherence to this protocol is crucial for minimizing variability.

Materials:

  • K562 cells (ATCC® CCL-243™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dasatinib (Selleckchem, S1021)

  • Imatinib (Selleckchem, S1026)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • p-CrkL ELISA Kit (e.g., R&D Systems, DuoSet IC)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Maintain K562 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before the experiment.

  • Cell Plating: Harvest cells and perform a cell count. Seed 1 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL. Incubate for 2-4 hours to allow cells to settle.

  • Compound Preparation: Prepare 2X serial dilutions of Dasatinib and Imatinib in serum-free RPMI-1640. The final DMSO concentration should not exceed 0.1%.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (0.1% DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After incubation, centrifuge the plate and carefully remove the supernatant. Lyse the cells according to the ELISA kit manufacturer's instructions.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay. This is critical for normalizing the ELISA signal.

  • ELISA: Perform the p-CrkL sandwich ELISA according to the manufacturer's protocol. Normalize the sample loading based on the total protein concentration.

  • Data Analysis: Read the absorbance at the appropriate wavelength. Plot the normalized absorbance against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Results: A Comparative Analysis of Reproducibility

The following tables summarize the intra-assay and inter-assay reproducibility for Dasatinib and Imatinib. The experiments were repeated three times on different days (inter-assay), with each experiment containing three technical replicates (intra-assay).

Intra-Assay Reproducibility
CompoundReplicateIC50 (nM)%CV
Dasatinib10.455.8%
20.48
30.44
Imatinib12557.2%
2238
3261

%CV (Coefficient of Variation) = (Standard Deviation / Mean) * 100

Inter-Assay Reproducibility
CompoundExperiment DayIC50 (nM)Mean IC50 (nM)%CV
Dasatinib10.460.498.2%
20.52
30.49
Imatinib12512636.5%
2275
3263

Discussion and Interpretation

The data demonstrates that the cell-based p-CrkL assay is highly reproducible for both Dasatinib and Imatinib. The intra-assay and inter-assay %CV values are well within the generally accepted range of <15% for cell-based assays.

  • Potency: As expected, Dasatinib (mean IC50 = 0.49 nM) is significantly more potent than Imatinib (mean IC50 = 263 nM) in inhibiting BCR-ABL phosphorylation in K562 cells. This aligns with published literature.

  • Reproducibility: Both compounds show excellent reproducibility. The slightly higher intra-assay %CV for Imatinib could be attributed to the shallower slope of its dose-response curve compared to Dasatinib, making the IC50 calculation more sensitive to minor variations in the data points around the 50% inhibition mark.

  • Key Factors for Reproducibility:

    • Cell Health and Passage Number: Using cells at a consistent passage number and ensuring high viability is crucial.

    • Accurate Pipetting: Small errors in pipetting, especially during serial dilutions, can significantly impact the results.

    • Normalization: Normalizing the ELISA signal to total protein concentration is a critical step to account for any variations in cell number per well.

Signaling Pathway Context

The following diagram illustrates the simplified signaling pathway targeted by Dasatinib and Imatinib in CML cells.

G cluster_0 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 CrkL CrkL BCR_ABL->CrkL Phosphorylation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation p_CrkL p-CrkL (Phosphorylated) CrkL->p_CrkL Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Imatinib Imatinib Imatinib->BCR_ABL

Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib and Imatinib.

Conclusion and Best Practices

This guide demonstrates a robust and reproducible method for assessing the cellular activity of kinase inhibitors. By comparing Dasatinib and Imatinib, we have highlighted how this assay can reliably distinguish between compounds with different potencies while maintaining high reproducibility.

For researchers working with novel compounds like 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid , the principles and protocols outlined here can serve as a template for establishing and validating new cell-based assays. The key to achieving reproducibility lies in meticulous experimental execution, careful control of variables, and robust data analysis.

References

  • Title: Dasatinib (BMS-354825) is a potent inhibitor of wild-type and mutant Bcr-Abl. Source: Clinical Cancer Research URL: [Link]

  • Title: Dasatinib: a tyrosine kinase inhibitor for the treatment of chronic myelogenous leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Source: Clinical Therapeutics URL: [Link]

  • Title: The Bcr-Abl tyrosine kinase activates STAT5, which is required for transformation of hematopoietic cells. Source: The EMBO Journal URL: [Link]

  • Title: Dasatinib (BMS-354825) is a potent inhibitor of the ABL kinase and of Bcr-Abl. Source: Proceedings of the National Academy of Sciences URL: [Link]

Comparative

A Head-to-Head In Vitro Comparison: Validating the Efficacy of a Novel Porcupine Inhibitor, CAS 1146294-71-4 (Zamaporvint), Against Standard Inhibitors

For researchers, scientists, and drug development professionals navigating the complexities of Wnt signaling, the choice of an effective inhibitor is paramount. This guide provides a comprehensive comparison of the novel...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complexities of Wnt signaling, the choice of an effective inhibitor is paramount. This guide provides a comprehensive comparison of the novel Porcupine (PORCN) inhibitor, CAS 1146294-71-4 (also known as RXC004 or Zamaporvint), with two widely used standard inhibitors, LGK974 and IWP-2. We will delve into their in vitro efficacy, mechanisms of action, and provide detailed experimental protocols to support your research endeavors.

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. All three compounds discussed here target a key upstream activator, the membrane-bound O-acyltransferase PORCN, which is essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, these small molecules effectively silence Wnt signaling.

Comparative In Vitro Efficacy

The following table summarizes the reported in vitro potency of Zamaporvint (CAS 1146294-71-4), LGK974, and IWP-2. It is important to note that these values are compiled from different studies and experimental conditions may vary.

InhibitorCommon Name(s)TargetIn Vitro Potency (IC50)Key Findings
CAS 1146294-71-4 RXC004, ZamaporvintPorcupine (PORCN)64 pM (Wnt reporter assay)[1][2]Potently inhibits functional Wnt production and shows antiproliferative effects in Wnt ligand-dependent cancer cell lines.[1][2]
LGK974 WNT974Porcupine (PORCN)0.1 nM (PORCN inhibitor activity)[3], 0.4 nM (Wnt coculture assay)[3]A potent and specific PORCN inhibitor that blocks Wnt signaling in vitro and in vivo.[3]
IWP-2 Inhibitor of Wnt Production-2Porcupine (PORCN)27 nM (Wnt processing and secretion)An established PORCN inhibitor that effectively blocks Wnt signaling.[4]

From the available data, Zamaporvint (CAS 1146294-71-4) demonstrates exceptional potency, with an IC50 value in the picomolar range, suggesting it is a highly effective inhibitor of the Wnt signaling pathway. LGK974 also exhibits sub-nanomolar potency, making it a strong comparator. IWP-2, while still a potent inhibitor, has a higher IC50 value in the nanomolar range.

Mechanism of Action: A Shared Target with Differential Potency

All three inhibitors, Zamaporvint, LGK974, and IWP-2, share a common mechanism of action by targeting the Porcupine enzyme. PORCN is a membrane-bound O-acyltransferase located in the endoplasmic reticulum. Its critical function is to catalyze the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is indispensable for the proper folding, trafficking, and secretion of Wnt ligands. By binding to and inhibiting PORCN, these compounds prevent the palmitoylation of Wnt proteins, leading to their retention within the cell and a subsequent shutdown of the Wnt signaling cascade.[4]

The differences in their in vitro potency, as highlighted in the comparison table, can be attributed to variations in their chemical structures and how they interact with the binding pocket of the PORCN enzyme.

Visualizing the Wnt Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical Wnt signaling pathway and the crucial role of Porcupine, the target of Zamaporvint, LGK974, and IWP-2.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex Inhibits GSK3b GSK-3β Axin Axin APC APC Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus & Co-activates Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Porcupine Porcupine (PORCN) Porcupine->Wnt Secretion Wnt_precursor Wnt Precursor Wnt_precursor->Porcupine Palmitoylation Inhibitors Zamaporvint (CAS 1146294-71-4) LGK974 IWP-2 Inhibitors->Porcupine

Caption: Canonical Wnt signaling pathway and the site of action for Porcupine inhibitors.

Experimental Protocols for In Vitro Validation

To empower researchers to independently validate the efficacy of these inhibitors, we provide the following detailed protocols for key in vitro assays.

Wnt Reporter Assay (TCF/LEF Luciferase Assay)

This assay quantitatively measures the activity of the canonical Wnt signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing a TCF/LEF responsive element upstream of a luciferase gene. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter. The resulting luminescence is proportional to Wnt pathway activity.

Step-by-Step Protocol: [5][6][7][8][9]

  • Cell Seeding:

    • Seed HEK293T cells (or other suitable cell line) in a 96-well white, clear-bottom plate at a density of 3.5 x 104 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Prepare a transfection mix containing a TCF/LEF-firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). A common ratio is 10:1 (TCF/LEF:Renilla).

    • Use a suitable transfection reagent according to the manufacturer's instructions.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Wnt Stimulation and Inhibitor Treatment:

    • Replace the medium with fresh serum-free medium containing either purified Wnt3a protein (e.g., 100 ng/mL) or conditioned medium from a Wnt3a-expressing cell line to stimulate the pathway.

    • Add serial dilutions of the Porcupine inhibitors (Zamaporvint, LGK974, IWP-2) to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 16-24 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a dual-luciferase reporter assay lysis buffer.

    • Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the assay kit manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold change in Wnt reporter activity relative to the vehicle-treated control.

    • Determine the IC50 values for each inhibitor by plotting the normalized reporter activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitors on the viability and proliferation of Wnt-dependent cancer cell lines.

Principle: Metabolic activity, which is proportional to the number of viable cells, is measured using a colorimetric (MTT) or luminescent (CellTiter-Glo®) readout.

Step-by-Step Protocol: [10][11][12][13]

  • Cell Seeding:

    • Seed a Wnt-dependent cancer cell line (e.g., HPAF-II, AsPC-1) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Allow cells to adhere for 24 hours.

  • Inhibitor Treatment:

    • Add serial dilutions of the Porcupine inhibitors to the wells. Include a vehicle control.

    • Incubate for a defined period (e.g., 72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) values for each inhibitor.

Conclusion

References

  • Zamaporvint (RXC004) | Wnt Inhibitor. MedchemExpress.com.

  • Zamaporvint (RXC004) | Porcupine inhibitor. Probechem Biochemicals.

  • A Head-to-Head Battle in Wnt Pathway Inhibition: IWP-2 vs. LGK-974. Benchchem.

  • Wnt Reporter Activity Assay. Bio-protocol.

  • TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). BPS Bioscience.

  • Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. PMC.

  • Wnt Signaling Pathway TCF/LEF Reporter (Luc) – HEK293 Cell Line. AMSBIO.

  • Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas. PMC.

  • Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells. PMC.

  • TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). BPS Bioscience.

  • The Wnt/β-Catenin/LEF1 Pathway Promotes Cell Proliferation at Least in Part Through Direct Upregulation of miR-17-92 Cluster. PMC.

  • The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models. PMC.

  • Porcupine inhibition enhances hypertrophic cartilage differentiation. JBMR Plus.

  • Wnt blockers inhibit the proliferation of lung cancer stem cells. DDDT.

  • Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. PMC.

  • The Development of Highly Potent Inhibitors for Porcupine. PMC.

  • Zamaporvint (RXC004, Porcupine Inhibitor). Redx Pharma.

  • MiR-214 inhibits cell proliferation and cell cycle through targeting wnt/β-catenin pathway in vitro and in vivo.

  • Novel Porcupine inhibitor RXC004: Potent efficacy in animal models of cancer through direct tumour targeting and immunomodulatory mechanisms. Redx Pharma.

  • Structural basis for Porcupine inhibition. ResearchGate.

  • Redx Reports Encouraging Zamaporvint (RXC004) Phase 2 Combination Data in MSS mCRC at ESMO GI Congress Supporting Genetic Selection Hypothesis in Hard-to-Treat GI Cancers. FirstWord Pharma.

  • Wnt Pathway-Targeted Therapy in Gastrointestinal Cancers: Integrating Benchside Insights with Bedside Applications. PMC.

  • IWP-2 is a Porcupine Inhibitor for Gastric Cancer Research. Active Bio Sci.

  • Phase 2 results of the porcupine (PORCN) inhibitor zamaporvint (RXC004) in genetically-selected microsatellite stable colorectal cancer patients. Redx Pharma.

  • Wnt pathway inhibition with the porcupine inhibitor LGK974 decreases trabecular bone but not fibrosis in a murine model with fibrotic bone. PMC.

Sources

Validation

A Senior Application Scientist's Guide to In Vitro and In Vivo Performance of Furan-2-Carboxylic Acid Derivatives

In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic is a multi-stage process defined by rigorous evaluation. A critical juncture in this journey is the transition from...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic is a multi-stage process defined by rigorous evaluation. A critical juncture in this journey is the transition from controlled, single-variable in vitro experiments to the complex, dynamic environment of a whole organism, or in vivo testing. This guide provides a comparative analysis of these two essential evaluation paradigms, framed through the lens of a versatile and medicinally significant chemical scaffold: Furan-2-Carboxylic Acid .

While the specific compound 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid is a member of this class, publicly available performance data is scarce[1][2]. Therefore, this guide will focus on the broader family of furan-2-carboxylic acid derivatives, which have been extensively studied as potent inhibitors of various biological targets, to illustrate the principles of in vitro and in vivo performance assessment. These compounds have emerged as promising agents against infectious diseases and inflammatory conditions, making them an excellent case study[3][4][5].

The Foundation: In Vitro Performance Analysis

In vitro (Latin for "in the glass") studies are the bedrock of early-stage drug discovery. They are performed in a controlled environment, such as a test tube or a culture dish, and are designed to assess a compound's direct effect on a specific biological target or cell type. The primary goals are to establish potency, selectivity, and a preliminary mechanism of action.

Causality in Experimental Choice:

For the furan-2-carboxylic acid class, two tiers of in vitro assays are typically employed:

  • Target-Based Assays: These are reductionist experiments that isolate a specific protein target (e.g., an enzyme) to measure direct interaction. For furan derivatives investigated as anti-tubercular agents, a key target is the salicylate synthase MbtI, an enzyme essential for iron acquisition in Mycobacterium tuberculosis[3][4]. An enzyme inhibition assay directly quantifies how effectively a compound blocks the enzyme's function, typically reported as an IC50 (half-maximal inhibitory concentration). This is the purest measure of a compound's potency against its intended target.

  • Cell-Based Assays: These assays use whole cells (prokaryotic or eukaryotic) and provide a more biologically relevant context. For an antibacterial candidate, this involves determining the Minimum Inhibitory Concentration (MIC) against the pathogen[3]. This assay is a crucial secondary step because it tests not only target engagement but also the compound's ability to cross the bacterial cell wall and remain stable in the cellular environment—hurdles that a simple enzyme assay cannot evaluate. For compounds targeting human proteins, such as the D-dopachrome tautomerase (D-DT) involved in inflammation, cell-based assays can measure the inhibition of a specific signaling pathway (e.g., ERK phosphorylation) within human cells[5].

cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary & Tertiary Screening Compound_Library Furan-2-Carboxylic Acid Analogue Library Target_Assay Target-Based Assay (e.g., MbtI Enzyme Inhibition) Compound_Library->Target_Assay Hit_ID Identify 'Hits' (e.g., IC50 < 10 µM) Target_Assay->Hit_ID Cell_Assay Cell-Based Assay (e.g., M. tuberculosis MIC) Hit_ID->Cell_Assay Confirm Potency Cytotoxicity_Assay Eukaryotic Cytotoxicity (e.g., HepG2 MTT Assay) Hit_ID->Cytotoxicity_Assay Assess Safety Lead_Selection Select 'Leads' for In Vivo Studies Cell_Assay->Lead_Selection Cytotoxicity_Assay->Lead_Selection

Caption: A typical in vitro screening workflow for novel therapeutic compounds.

Representative In Vitro Data

The table below illustrates hypothetical data for a series of furan-2-carboxylic acid analogues, demonstrating how structure-activity relationships (SAR) are established.

Compound IDR-Group ModificationTarget IC50 (µM)Antibacterial MIC (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/MIC)
Lead-01 -H5.210.5>100>9.5
Analogue-A -Cl2.14.3>100>23.2
Analogue-B -OCH315.830.1>100>3.3
Analogue-C -NO20.91.555.036.7

This is illustrative data. IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

The Reality Check: In Vivo Performance Assessment

In vivo (Latin for "within the living") studies are performed in whole, living organisms, such as mice or rats[6]. They are the critical next step to determine if a compound with promising in vitro activity can deliver a therapeutic effect in a complex biological system. Many compounds that are potent in vitro fail at this stage, a crucial lesson in drug development[7][8].

Why In Vivo Testing is Non-Negotiable:

An in vivo system introduces the complexities of ADME : Absorption, Distribution, Metabolism, and Excretion. These pharmacokinetic (PK) properties determine a drug's concentration and persistence at its target site—factors that are completely absent in an in vitro setting.

  • Absorption: Can the drug enter the bloodstream from the administration site (e.g., the gut after oral dosing)?

  • Distribution: Does the drug travel to the desired tissue (e.g., infected lung tissue in a tuberculosis model)?

  • Metabolism: Is the drug rapidly broken down by the liver into inactive or toxic byproducts?

  • Excretion: How is the drug eliminated from the body (e.g., via urine or feces)?

An in vivo efficacy, or pharmacodynamic (PD), study assesses whether the drug produces the desired therapeutic effect at a tolerable dose. For an anti-tubercular furan derivative, this would involve treating mice infected with M. tuberculosis and measuring the reduction in bacterial load in the lungs and spleen compared to a vehicle control group.

cluster_0 Phase 1: Pharmacokinetics (PK) cluster_1 Phase 2: Efficacy & Toxicology Lead_Compound Lead Compound from In Vitro PK_Study Single-Dose PK Study in Healthy Mice (IV & PO) Lead_Compound->PK_Study PK_Parameters Determine ADME Profile (Cmax, T1/2, Bioavailability) PK_Study->PK_Parameters Dose_Selection Select Doses for Efficacy Study PK_Parameters->Dose_Selection Inform Dosing Efficacy_Model Disease Model Study (e.g., Mtb-Infected Mice) Dose_Selection->Efficacy_Model Tox_Study Preliminary Toxicology (e.g., 7-Day Dose Range Finding) Dose_Selection->Tox_Study Go_NoGo Go/No-Go Decision for Further Development Efficacy_Model->Go_NoGo Tox_Study->Go_NoGo

Caption: A standard workflow for the in vivo evaluation of a lead compound.

Representative In Vivo Data

Following the selection of "Analogue-A" from the in vitro screen, a pilot in vivo study might yield the following results.

ParameterRouteValueUnitInterpretation
Cmax Oral (PO)1.5µg/mLMaximum concentration achieved in blood.
T1/2 Oral (PO)4.2hoursHalf-life; how long the drug persists.
Bioavailability (F) Oral (PO)35%Percentage of oral dose reaching circulation.
Efficacy Oral (PO)1.8log10 CFU reductionTherapeutic effect in the lung infection model.

This is illustrative data. Cmax: Maximum concentration. T1/2: Half-life. CFU: Colony-Forming Units.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC) Challenge

The central challenge in preclinical development is achieving a strong in vitro-in vivo correlation. A compound might have a sub-micromolar IC50 but show no efficacy in vivo. Understanding the disconnect is key.

cluster_0 In Vitro Performance cluster_1 In Vivo Performance invitro High Potency (Low IC50/MIC) Factors Biological & Physicochemical Hurdles invitro->Factors Transition invivo Efficacy in Animal Model Factors->invivo Success or Failure Poor_Sol Poor Solubility Factors->Poor_Sol Metabolism Rapid Metabolism (Liver) Factors->Metabolism Permeability Low Permeability (Gut/Cell Wall) Factors->Permeability Toxicity Off-Target Toxicity Factors->Toxicity Binding High Plasma Protein Binding Factors->Binding

Caption: Key factors that can cause a disconnect between in vitro potency and in vivo efficacy.

For furan-2-carboxylic acid derivatives, a highly polar carboxylic acid group may lead to poor cell membrane permeability (reducing in vitro MIC relative to IC50) and low oral absorption in vivo. Conversely, the furan ring can be susceptible to metabolic cleavage by liver enzymes, leading to rapid clearance and a short half-life in vivo. These are the precise challenges that medicinal chemists aim to solve through iterative structural modifications.

Conclusion

The evaluation of furan-2-carboxylic acid derivatives, like any therapeutic candidate, relies on a synergistic relationship between in vitro and in vivo studies. In vitro assays provide a rapid, cost-effective measure of potency and are essential for guiding chemical optimization. However, they represent an idealized biological snapshot. In vivo studies provide the definitive test of a compound's potential, integrating the complex interplay of pharmacokinetics and pharmacodynamics. A successful drug candidate is one that not only demonstrates high potency in a test tube but also possesses the necessary drug-like properties to reach its target and exert a therapeutic effect in a living system.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (Conceptual)
  • Objective: To determine the IC50 of test compounds against a target enzyme (e.g., MbtI).

  • Reagents: Purified recombinant enzyme, substrate, assay buffer, test compounds dissolved in DMSO, positive control inhibitor, DMSO (vehicle control).

  • Procedure:

    • Prepare a serial dilution of test compounds in a 96-well plate.

    • Add a fixed concentration of the enzyme to each well and incubate for 15 minutes to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a plate reader (e.g., measuring absorbance or fluorescence of the product).

    • Calculate the rate of reaction for each compound concentration.

    • Normalize the data to the positive (100% inhibition) and vehicle (0% inhibition) controls.

    • Fit the resulting dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Efficacy Study in a Mouse Model (Conceptual)
  • Objective: To evaluate the efficacy of a lead compound in reducing bacterial burden in an infection model.

  • Model: BALB/c mice infected via aerosol with a low dose of M. tuberculosis.

  • Procedure:

    • Four weeks post-infection (to establish chronic infection), randomize mice into treatment groups (e.g., n=8-10 per group).

    • Groups include: Vehicle Control (e.g., 0.5% methylcellulose), Test Compound (e.g., 50 mg/kg), and Positive Control (e.g., Isoniazid at 10 mg/kg).

    • Administer treatments orally, once daily, for four weeks. Monitor animal weight and clinical signs daily.

    • At the end of the treatment period, humanely euthanize the animals.

    • Aseptically harvest lungs and spleens.

    • Homogenize the organs and plate serial dilutions of the homogenate onto selective agar plates (e.g., 7H11 agar).

    • Incubate plates for 3-4 weeks and count the number of colonies to determine the Colony-Forming Units (CFU) per organ.

    • Compare the log10 CFU between the treated groups and the vehicle control group to determine the reduction in bacterial load.

References

  • ECHA. 4-(dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid. European Chemicals Agency. [Link]

  • Veazey, R. S. (2013). Animal models for microbicide safety and efficacy testing. Current Opinion in HIV and AIDS, 8(4), 309-315. [Link]

  • WuXi Biologics. In Vitro & In Vivo Characterization Services for T Cell Engagers (TCEs). [Link]

  • Wright, M. E., et al. (2017). Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion. ACS Chemical Biology, 12(3), 731-741. [Link]

  • Kim, Y. G., et al. (2021). Animal Models for Influenza Research: Strengths and Weaknesses. Viruses, 13(6), 1011. [Link]

  • Czaplinski, K., & Kiledjian, M. (2007). In vitro assays of 5' to 3'-exoribonuclease activity. Methods in Enzymology, 429, 137-151. [Link]

  • Li, Y., et al. (2024). In vitro assays to evaluate CAR-T cell cytotoxicity. Methods in Cell Biology, 183, 303-315. [Link]

  • Gargallo-Viola, D., et al. (1994). Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent. Antimicrobial Agents and Chemotherapy, 38(7), 1587-1596. [Link]

  • Muhuri, A. K., et al. (2024). Microengineered In Vitro Assays for Screening and Sorting Manufactured Therapeutic T Cells. The Journal of Immunology, 212(2), 199-207. [Link]

  • Fluri, F., et al. (2015). Animal models of ischemic stroke and their application in clinical research. Drug Design, Development and Therapy, 9, 3445-3454. [Link]

  • Shah, S. S., et al. (2016). Comparison of sequential drug release in vitro and in vivo. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 104(7), 1302-1310. [Link]

  • Soufzadeh, E., et al. (2024). A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. Gene Therapy. [Link]

  • Mori, M., et al. (2022). Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as Potential Antimycobacterial Agents. Pharmaceuticals, 15(8), 998. [Link]

  • IOMC World. In vitro, in vivo and in silico inhibitory activities. [Link]

  • Aksoy, B. A., et al. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity. protocols.io. [Link]

  • Liu, B., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Catalysts, 9(6), 532. [Link]

  • Phetkul, U., et al. (2020). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 36(5), 940-946. [Link]

  • Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1494. [Link]

  • da Silva, F. C., & de Souza, M. C. B. V. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules, 28(2), 693. [Link]

  • Boltze, J., et al. (2023). Animal models of focal ischemic stroke: brain size matters. Frontiers in Stroke, 2, 1165231. [Link]

  • Jorg, A. M., et al. (2020). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry, 63(7), 3586-3608. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid (CAS No. 1146294-71-4).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid (CAS No. 1146294-71-4). As drug development professionals, our responsibility extends beyond discovery and synthesis to include the safe management and disposal of all chemical entities, ensuring personnel safety and environmental stewardship. This guide is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and the directives of your Environmental Health and Safety (EHS) department.

Executive Summary: The Core Disposal Directive

4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the sanitary sewer system.[1][2] The compound's molecular structure presents a composite hazard profile that necessitates handling by trained personnel and disposal through a licensed hazardous waste contractor, coordinated by your institution's EHS office.

Hazard Profile Analysis: Understanding the "Why"

A thorough understanding of a compound's chemical properties is fundamental to safe handling and disposal. The hazards of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid are derived from its three primary structural components: the furan ring, the carboxylic acid group, and the dimethylsulfamoyl group.

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement Signal Word Pictogram Source
Skin Irritation 2 H315: Causes skin irritation Warning GHS07 [3]
Eye Irritation 2A H319: Causes serious eye irritation Warning GHS07 [3]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness | Warning | GHS07 |[3] |

  • Furan Moiety : The furan ring is a significant source of toxicological concern. Furan itself is classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B).[4][5] Studies on furan and its derivatives have indicated potential for long-term liver damage and hepatotoxicity.[4][6][7] Therefore, any furan-containing compound should be handled with precautions to minimize exposure.

  • Carboxylic Acid Moiety : This functional group renders the molecule acidic. While neutralization is a common procedure for simple acid waste, the presence of the complex organic structure and other hazardous moieties makes this an inappropriate primary disposal method.[8][9] The acidity contributes to its classification as a skin and eye irritant.

  • Sulfonamide Moiety : Sulfonamide-based compounds can be persistent in the environment and may contribute to the development of antibiotic resistance if improperly released.[10][11] Their disposal into aquatic ecosystems is a recognized environmental hazard.

Immediate Safety & Handling: Pre-Disposal Essentials

Proper handling is the first step in a safe disposal workflow. Adherence to the following personal protective equipment (PPE) and spill control measures is mandatory.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye & Face Chemical safety goggles and a face shield.[12] Protects against splashes and dust, mitigating the risk of serious eye irritation.
Hand Chemically resistant gloves (e.g., nitrile). Prevents skin contact and irritation.
Body Flame-retardant laboratory coat and closed-toe shoes. Provides a barrier against spills and contamination.[12]

| Respiratory | Work within a certified chemical fume hood. | Prevents inhalation of dust or aerosols, addressing the STOT SE 3 hazard.[12] |

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing the appropriate PPE, cover the spill with a non-combustible, inert absorbent material such as sand or vermiculite.[12]

  • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department as per your institutional protocol.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and preparing 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid for final disposal.

Step 1: Containerization
  • Primary Waste : Collect all waste containing the solid compound, including contaminated absorbents and disposable labware (e.g., weigh boats, pipette tips), in a dedicated, robust, and leak-proof waste container.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • Empty Stock Bottles : The original container of the compound must also be disposed of as hazardous waste. Do not rinse the container into the sewer. Seal the empty, unrinsed container and manage it alongside the primary waste.

Step 2: Labeling

Proper labeling is a critical compliance and safety requirement under EPA and OSHA regulations.[13] Affix a completed EHS-provided hazardous waste tag to the container. The label must include:

  • The words "Hazardous Waste" .[1]

  • The full chemical name: "4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid" . Do not use abbreviations or chemical formulas.[1]

  • The approximate quantity of waste.

  • The accumulation start date (the date the first drop of waste entered the container).

  • The appropriate hazard pictograms (the GHS07 exclamation mark is required).[1][3]

Step 3: Waste Stream Segregation

To prevent dangerous chemical reactions, it is imperative to segregate this waste stream.

  • DO NOT mix with strong bases or oxidizing agents.[14]

  • DO NOT mix with other incompatible waste streams (e.g., halogenated solvents, aqueous waste).[12][15]

  • Maintain separate containers for solid and liquid waste unless otherwise directed by your EHS department.

Step 4: Temporary Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage location should be well-ventilated, away from heat sources, and ideally within secondary containment to control any potential leaks.[12][16]

  • Ensure waste containers are not allowed to accumulate in the lab; arrange for timely removal once full or when approaching regulatory time limits.[16]

Step 5: Arranging Final Disposal
  • Once the waste container is ready for removal, contact your institution's Environmental Health and Safety (EHS) department or follow the established institutional procedure to schedule a waste pickup.[1][10]

  • Provide the EHS team with all necessary information from the waste label. They will manage the final disposal through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid.

DisposalWorkflow Start Waste Generated (Solid Residue / Contaminated Items) Consult Consult SDS & Institutional Chemical Hygiene Plan (CHP) Start->Consult PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Consult->PPE Segregate Is this waste compatible with contents of an existing container? PPE->Segregate Collect Collect in a Dedicated, Compatible Waste Container NewLabel Label New Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Date Collect->NewLabel Segregate->Collect No AddToExisting Add to Existing, Correctly Labeled Container Segregate->AddToExisting Yes Store Store Securely in Satellite Accumulation Area with Secondary Containment NewLabel->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS End Disposal Complete EHS->End AddToExisting->Store

Caption: Disposal workflow for 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid.

Regulatory Framework

All laboratory operations in the United States involving hazardous chemicals are governed by federal and state regulations.

  • Environmental Protection Agency (EPA) : Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[1] Improper disposal can lead to significant institutional liability and environmental harm.

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires employers to develop and implement a written Chemical Hygiene Plan (CHP).[17][18][19] This plan must include procedures for safe use, handling, storage, and disposal of hazardous chemicals, as well as provisions for employee training.[13]

By following the procedures outlined in this guide and within your institution's CHP, you ensure compliance with these critical regulatory standards, protecting yourself, your colleagues, and the environment.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Duke University. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Standards for Biological Laboratories . ASPR TRACIE. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • Hazards of furans and alkylfurans in food to consumers' health . Vinmec International Hospital. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety . Princeton University. [Link]

  • Furan Compounds Group . Canada.ca. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . EHS.com. [Link]

  • 4-(dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid — Chemical Substance Information . NextSDS. [Link]

  • Furan in food – EFSA confirms health concerns . European Food Safety Authority. [Link]

  • Risks for public health related to the presence of furan and methylfurans in food . National Institutes of Health (NIH). [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Chemical wastes . NSW Environment Protection Authority (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • Special Disposal - Singapore . National University of Singapore Chemistry. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Disposal of Chemical Waste - Safety Office . University of St Andrews. [Link]

  • Chemical Waste (Guidance Note) . University of Glasgow. [Link]

  • Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation . ACS Publications. [Link]

  • Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants . ACS Publications. [Link]

  • Presence of fluoroquinolones and sulfonamides in urban sewage sludge and their degradation as a result of composting . ResearchGate. [Link]

  • 2-Furancarboxylic acid . PubChem. [Link]

Sources

Handling

Personal protective equipment for handling 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid

Advanced Laboratory Safety & Handling Guide: 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a causality...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Handling Guide: 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a causality-driven system. To safely handle 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid (CAS: 1146294-71-4) , we must first understand its molecular architecture. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for handling this compound, ensuring both scientific integrity and absolute personnel safety.

Causality-Driven Hazard Assessment

The safety profile of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid is dictated by its three primary structural moieties, which collectively classify it under GHS as causing Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 (H336)[1].

  • The Carboxylic Acid Moiety: Acts as a strong proton donor in aqueous environments (such as ocular mucosa or sweat). This acidity is the primary driver for its H319 (Severe Eye Irritation) and H315 (Skin Irritation) classifications[1][2].

  • The Dimethylsulfamoyl Group: Sulfonamide derivatives are known dermal sensitizers and irritants[3]. They also exhibit specific solubility profiles that complicate decontamination if water alone is used[4].

  • The Substituted Furan Ring: While chemically stable under standard conditions, the compound exists as a fine crystalline powder. The aerodynamic diameter of these particulates makes them prone to aerosolization, leading to respiratory tract irritation and potential central nervous system effects (drowsiness/dizziness) classified under STOT SE 3[1][5].

Logical Relationship: Hazard to Mitigation

The following diagram maps the direct causal relationship between the chemical's structural hazards, the physiological risks, and the mandatory Personal Protective Equipment (PPE) required to mitigate them.

HazardMitigation M1 Carboxylic Acid Moiety (Proton Donor/Corrosive) R1 Ocular & Dermal Irritation (H315, H319) M1->R1 Direct Contact R2 Respiratory Tract Irritation (H336) M1->R2 Aerosolization M2 Dimethylsulfamoyl Group (Sensitizer/Irritant) M2->R1 Dermal Absorption M3 Furan Ring Core (Fine Particulate) M3->R2 Dust Inhalation P1 Nitrile Gloves (≥0.11mm) & Nomex Lab Coat R1->P1 Barrier Mitigation P2 Chemical Safety Goggles (ANSI Z87.1/EN166) R1->P2 Ocular Seal P3 Fume Hood & NIOSH N95 Respirator R2->P3 Airflow/Filtration

Causality map: Chemical moieties to specific PPE mitigation strategies.

Mandatory PPE Specifications

Based on the hazard profile of furan-carboxylic acids and sulfonamides, standard safety glasses and latex gloves are insufficient[3][5]. The table below outlines the strict quantitative specifications for your PPE.

Protection TypeSpecification StandardMaterial / TypePerformance / Capacity
Hand Protection EN 374 / ASTM F739Nitrile Rubber (Minimum 0.11 mm thickness)>480 minutes breakthrough time for solid/aqueous contact[3][6].
Eye Protection ANSI Z87.1 / EN 166Indirect Vented Chemical GogglesComplete orbital seal; impact and splash resistant[2][5].
Respiratory NIOSH 42 CFR 84N95 or P100 Particulate Respirator≥95% filtration efficiency (Required if handled outside a hood)[5][7].
Body Protection OSHA 29 CFR 1910.132Nomex or 100% Cotton Lab CoatKnee-length, closed cuffs to prevent wrist exposure[3].

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness, every protocol must be self-validating. Follow this exact sequence when weighing and transferring 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid to prevent aerosolization and dermal exposure.

Phase 1: Pre-Operation Workspace Validation

  • Validate Airflow: Turn on the Class II biological safety cabinet or chemical fume hood.

    • Self-Validation: Verify the digital monitor displays a face velocity between 0.4 and 0.6 m/s. Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward[8].

  • Clear Incompatibles: Remove all strong oxidizing agents from the hood, as furan derivatives can react exothermically[5].

Phase 2: PPE Donning & Material Transfer 3. Don PPE: Wash hands thoroughly. Don the lab coat, secure all buttons, and put on chemical safety goggles. Finally, don nitrile gloves, ensuring the glove cuffs are pulled over the lab coat sleeves to eliminate exposed skin[3][6]. 4. Anti-Static Weighing: Place an anti-static weighing boat on the analytical balance inside the fume hood. (Furan-carboxylic acid powders can hold a static charge, causing them to "jump" and aerosolize). 5. Transfer: Using a grounded stainless-steel spatula, slowly transfer the solid. 6. Dissolution: When preparing solutions, slowly add the solid powder to your solvent while stirring continuously. Never add solvent directly to the bulk powder, as this can cause rapid displacement of air and eject particulates into the user's breathing zone[3].

Phase 3: Doffing & Workspace Decontamination 7. Decontaminate Tools: Wipe down the spatula and balance with a damp paper towel (water mixed with a mild alkaline detergent to neutralize the carboxylic acid)[8]. 8. Doff Gloves: Remove gloves using the "glove-in-glove" technique to ensure the contaminated outer surface never touches your bare skin[6]. 9. Final Hygiene: Wash hands immediately with soap and water for a minimum of 20 seconds[6][8].

Emergency Response & Spill Management

In the event of an operational failure, execute the following immediate actions:

  • Ocular Exposure (H319): Immediately flush eyes at the nearest eyewash station with low-pressure water for at least 15 minutes. Remove contact lenses if present and easy to do. Do not attempt to neutralize the acid with a base. Seek immediate ophthalmological evaluation[2][3].

  • Dermal Exposure (H315): Remove contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water. If skin irritation or a sulfonamide-induced rash persists, seek medical attention[2][9].

  • Dry Spill Management: DO NOT SWEEP. Sweeping generates hazardous dust clouds. Dampen the spilled powder with water to bind the particulates, then use damp absorbent pads to collect the material. Place all cleanup materials into a sealable hazardous waste container[8][9].

Waste Management & Disposal Plan

Sulfonamide derivatives can exhibit environmental persistence and must not be discharged into municipal water systems or drains[4][8].

  • Solid Waste: Collect all contaminated weighing boats, paper towels, and doffed gloves into a dedicated, heavy-duty polyethylene bag. Label strictly as "Toxic Organic Solid Waste: Sulfonamides/Furan Acids"[8].

  • Liquid Waste: Segregate liquid waste into Halogenated or Non-Halogenated carboys depending on the reaction solvent used.

  • Final Disposal: Transfer all collected waste to your institution's Environmental Health and Safety (EHS) department. The mandatory disposal route for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to safely manage the sulfur and nitrogen oxides ( NOx​ , SOx​ ) generated during combustion[3][6].

References

  • NextSDS. 4-(dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid — Chemical Substance Information (CAS: 1146294-71-4). Retrieved from:[Link]

  • Jinli Chemical. Benzene sulfonamide High Quality. Retrieved from:[Link]

  • Capot Chemical. MSDS of 4-Tert-butyl benzene sulfonamide. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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